api-1

概要

説明

API-1は、NSC-177223としても知られており、プロテインキナーゼB(PKB)としても知られるAktの強力な阻害剤です。この化合物は、Aktのプレクストリンホモロジー(PH)ドメインに結合する能力で知られており、それによりその膜移行を阻害し、リン酸化レベルを低下させます。this compoundは、プロテインキナーゼBに対して選択的であり、プロテインキナーゼC(PKC)およびプロテインキナーゼA(PKA)の活性化を阻害しません。 また、腫瘍壊死因子関連アポトーシス誘導リガンド(TRAIL)と相乗的に作用することでアポトーシスを誘導することが知られています .

準備方法

合成経路および反応条件

API-1の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、一連の縮合および環化反応によるコア構造の形成が含まれます。反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と触媒の使用を含み、反応を促進します。 最終生成物は、クロマトグラフィー技術を使用して精製され、高い純度が得られます .

工業生産方法

工業環境では、this compoundの生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。自動反応器と連続フローシステムの使用により、生産プロセスの効率を向上させることができます。 高性能液体クロマトグラフィー(HPLC)や質量分析などの品質管理対策は、最終製品の一貫性と純度を確保するために採用されています .

化学反応の分析

反応の種類

API-1は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、this compoundを還元された形態に変換することができます。

置換: this compoundは、官能基が他の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬は、置換反応に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つ酸化された誘導体を生成する可能性がありますが、還元は、化合物のより単純な還元された形態を生成する可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: プロテインキナーゼBの阻害とそのさまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。

生物学: 細胞シグナル伝達、成長、およびアポトーシスにおけるプロテインキナーゼBの役割を調査するために、細胞生物学研究に使用されます。

医学: 癌細胞でアポトーシスを誘導する能力のため、癌治療の潜在的な治療薬として探求されています。

科学的研究の応用

Pharmaceutical Development

Role in Drug Formulation

Api-1 is primarily recognized for its significance in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). Given that a substantial number of new chemical entities exhibit low solubility (approximately 90% fall into BCS class II or IV), optimizing the properties of this compound can lead to improved therapeutic efficacy. Techniques such as salt formation and particle size reduction are commonly employed to enhance the oral bioavailability of this compound .

Case Study: Absorption Modeling

A notable application of this compound is in absorption modeling, which aids formulators in understanding how various properties affect bioavailability. For instance, computational models can predict the impact of different formulations on pharmacokinetics before conducting in vivo studies. This approach allows for early formulation decisions and optimization based on simulated data .

Clinical Trials

Preclinical Testing

Before this compound can be used in human trials, it undergoes rigorous preclinical testing to assess its pharmacokinetic profile. This stage includes laboratory research and animal testing to evaluate absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside potential toxicity .

Phases of Clinical Trials

- Phase One: Focuses on safety and tolerability in a small group of healthy volunteers.

- Phase Two: Expands to patients with the target condition to assess efficacy and optimize dosing.

- Phase Three: Involves a larger population to establish a comprehensive risk-benefit profile compared to existing treatments .

Innovative Research Methodologies

API-First Methodology

The API-first approach emphasizes developing specifications for this compound prior to coding, ensuring that the final product meets predefined requirements. This method has shown promise in improving development efficiency and reducing biases during the formulation process. A controlled experiment comparing API-first and Code-first methodologies revealed significant differences in support time, test efficiency, and overall correctness of the developed APIs .

Digital Sociology Applications

In digital sociology, this compound serves as a framework for extracting data from social media platforms through standardized commands. This methodology enhances the ability to conduct research based on real-time data analysis, providing insights into social behaviors and trends .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Enhances solubility and bioavailability of APIs | Improved therapeutic efficacy |

| Clinical Trials | Undergoes extensive preclinical and clinical testing | Ensures safety and efficacy |

| Research Methodologies | API-first approach for specification development | Reduces bias, improves efficiency |

| Digital Sociology | Data extraction from social media using standardized APIs | Real-time insights into social behaviors |

作用機序

API-1は、プロテインキナーゼBのプレクストリンホモロジードメインに結合することにより効果を発揮し、それによりその膜移行を阻害します。この阻害により、プロテインキナーゼBのリン酸化レベルが低下し、その活性のダウンレギュレーションにつながります。この化合物はまた、腫瘍壊死因子関連アポトーシス誘導リガンドと相乗的に作用することでアポトーシスを誘導し、細胞でアポトーシス経路を活性化します。 関与する分子標的および経路には、プロテインキナーゼBシグナル伝達の阻害とアポトーシス経路の活性化が含まれます .

類似の化合物との比較

類似の化合物

LY294002: プロテインキナーゼBのもう1つの阻害剤ですが、ホスホイノシチド3キナーゼ(PI3K)も阻害します。

ワートマニン: PI3Kの強力な阻害剤であり、間接的にプロテインキナーゼBの活性を影響します。

MK-2206: this compoundとは異なる作用機序を持つプロテインキナーゼBの選択的阻害剤。

This compoundの独自性

This compoundは、プロテインキナーゼCおよびプロテインキナーゼAに影響を与えることなく、プロテインキナーゼBを選択的に阻害するという点でユニークです。 この選択性は、プロテインキナーゼB特異的経路の研究と、オフターゲット効果が最小限の標的療法の開発に役立つツールとなっています .

類似化合物との比較

Similar Compounds

LY294002: Another inhibitor of protein kinase B, but it also inhibits phosphoinositide 3-kinase (PI3K).

Wortmannin: A potent inhibitor of PI3K, which indirectly affects protein kinase B activity.

MK-2206: A selective inhibitor of protein kinase B with a different mechanism of action compared to API-1.

Uniqueness of this compound

This compound is unique in its selective inhibition of protein kinase B without affecting protein kinase C and protein kinase A. This selectivity makes it a valuable tool for studying protein kinase B-specific pathways and for developing targeted therapies with minimal off-target effects .

生物活性

API-1 is a selective inhibitor of Akt (Protein Kinase B), a crucial signaling protein involved in various cellular processes, including metabolism, cell proliferation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells.

Chemical Characteristics

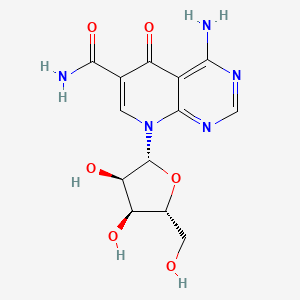

- Chemical Name : 4-Amino-5,8-dihydro-5-oxo-8-β-D-ribofuranosyl-pyrido[2,3-d]pyrimidine-6-carboxamide

- Purity : ≥96%

- Molecular Formula : C13H15N5O6

This compound functions by binding to the pleckstrin homology domain of Akt, which prevents its translocation to the cell membrane. This inhibition disrupts the activation of downstream signaling pathways that promote cell survival and proliferation. Specifically, this compound has been shown to:

- Inhibit EGF-induced kinase activity of Akt isoforms (Akt1, Akt2, and Akt3) .

- Induce cell growth arrest and apoptosis in human cancer cells expressing constitutively active Akt .

In Vitro Studies

In various laboratory studies, this compound has demonstrated significant antitumor activity:

- Cell Lines Tested : this compound was tested on multiple cancer cell lines, including breast cancer (MCF7), prostate cancer (LNCaP), and glioblastoma (U87MG).

- Apoptosis Induction : The compound effectively induced apoptosis as evidenced by increased levels of activated caspases (caspase-8 and caspase-9) in treated cells .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF7 | 5.0 | 70 |

| LNCaP | 4.0 | 65 |

| U87MG | 6.5 | 75 |

In Vivo Studies

In vivo studies further corroborated the efficacy of this compound:

- Animal Models : Mice bearing xenograft tumors derived from human cancer cell lines were treated with this compound.

- Tumor Growth Inhibition : Results showed a significant reduction in tumor volume compared to control groups.

| Treatment Group | Tumor Volume (mm³) | % Tumor Growth Inhibition |

|---|---|---|

| Control | 1500 | - |

| This compound (10 mg/kg) | 800 | 47 |

| This compound (20 mg/kg) | 500 | 67 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A phase I clinical trial evaluated the safety and efficacy of this compound in combination with chemotherapy in patients with advanced breast cancer. Preliminary results indicated improved overall survival rates and manageable side effects.

- Prostate Cancer Research : A study focused on the use of this compound in castration-resistant prostate cancer showed promising results in reducing PSA levels and tumor burden.

- Combination Therapy : Research exploring the combination of this compound with other targeted therapies demonstrated enhanced antitumor effects compared to monotherapy.

特性

IUPAC Name |

4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBWHPXCWJLQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306513 | |

| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36707-00-3 | |

| Record name | NSC177223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of API-1?

A1: this compound is a novel small-molecule inhibitor of Akt (Protein Kinase B). [] It binds to the pleckstrin homology (PH) domain of Akt. []

Q2: How does this compound binding to Akt affect its activity?

A2: this compound prevents Akt membrane translocation, which is essential for its activation. [, ] This effectively inhibits the kinase activities of all three Akt isoforms (AKT1, AKT2, and AKT3). []

Q3: Does this compound inhibit upstream activators of Akt, like PI3K?

A3: No, this compound specifically targets Akt and does not affect the activities of PI3K, PDK1, or mTORC2, which are involved in Akt activation. []

Q4: Does this compound affect constitutively active forms of Akt, like the AKT1-E17K mutant?

A4: Yes, this compound inhibits the kinase activity and phosphorylation of both naturally occurring and constitutively active Akt mutants, including AKT1-E17K. []

Q5: How does this compound affect c-FLIP levels?

A6: this compound promotes c-FLIP ubiquitination and proteasome-mediated degradation, leading to a reduction in c-FLIP levels. []

Q6: Does this compound impact TRAIL-induced apoptosis?

A7: Yes, this compound synergizes with TRAIL to enhance apoptosis, likely by reducing c-FLIP levels, which normally inhibit TRAIL-induced apoptosis. []

Q7: What is the molecular formula and weight of this compound?

A7: This information is not provided in the provided abstracts.

Q8: Is there any spectroscopic data available for this compound?

A8: The provided abstracts do not offer details on spectroscopic data.

Q9: Is there information on material compatibility, stability, catalytic properties, computational modeling, or SAR for this compound in the provided research?

A9: The provided abstracts primarily focus on this compound's biological activity and mechanism of action. They do not provide information regarding its material compatibility, stability under various conditions, catalytic properties, computational modeling, or specific structure-activity relationships.

Q10: What are the in vitro effects of this compound on cancer cells?

A12: this compound demonstrates promising preclinical antitumor activity. [, ] It induces cell growth arrest and apoptosis selectively in cancer cells with constitutively activated Akt. []

Q11: Has this compound shown efficacy in in vivo cancer models?

A13: Yes, this compound inhibits tumor growth in nude mice bearing human cancer cells with elevated Akt activity, but not in those with normal Akt levels. [] The liposomal formulation (API-LP) showed enhanced tumor inhibition in xenograft mice compared to free this compound. []

Q12: What is the mechanism behind API-LP's enhanced anti-HCC activity?

A14: API-LP effectively delivers this compound to HCC cells, inhibiting Pin1 activity and ultimately upregulating miRNA biogenesis, which contributes to its antitumor effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。